molecular formula C20H23NOS B12712109 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine CAS No. 102156-30-9

4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine

Cat. No.: B12712109
CAS No.: 102156-30-9
M. Wt: 325.5 g/mol
InChI Key: RRBJOYMUXGGPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 1084993, also known as (-)-2-Hydroxyisopinocampheol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

The preparation of (-)-2-Hydroxyisopinocampheol involves the reaction of Benzo (B) thiophene with chlorobenzene. The specific method includes reacting Benzo (B) thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product

Chemical Reactions Analysis

(-)-2-Hydroxyisopinocampheol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(-)-2-Hydroxyisopinocampheol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (-)-2-Hydroxyisopinocampheol involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing their activity.

Comparison with Similar Compounds

(-)-2-Hydroxyisopinocampheol can be compared with other similar compounds, such as:

    (1R,2R,3S,5R)-2,3-Pinanediol: Another chiral compound with similar chemical properties and applications.

    (1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: A stereoisomer with similar structural features and reactivity.

The uniqueness of (-)-2-Hydroxyisopinocampheol lies in its specific stereochemistry and its applications in various fields of research and industry .

Properties

CAS No.

102156-30-9

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

4-[1-(9H-thioxanthen-9-yl)propan-2-yl]morpholine

InChI

InChI=1S/C20H23NOS/c1-15(21-10-12-22-13-11-21)14-18-16-6-2-4-8-19(16)23-20-9-5-3-7-17(18)20/h2-9,15,18H,10-14H2,1H3

InChI Key

RRBJOYMUXGGPSH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=CC=CC=C2SC3=CC=CC=C13)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.